2-[1-(2-Pyrazinyl)ethylidene]hydrazine
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Overview
Description
2-Ethanehydrazonoylpyrazine is a chemical compound with the molecular formula C6H8N4 and a molecular weight of 136.15 g/mol It is a hydrazone derivative of pyrazine, characterized by the presence of an ethanehydrazonoyl group attached to the pyrazine ring
Preparation Methods
The synthesis of 2-ethanehydrazonoylpyrazine typically involves the reaction of pyrazine-2-carbaldehyde with hydrazine hydrate under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction . The product is then purified by recrystallization or column chromatography.
Industrial production methods for hydrazone derivatives, including 2-ethanehydrazonoylpyrazine, often involve similar synthetic routes but on a larger scale. The use of mechanochemical approaches and solid-state melt reactions has also been explored to improve the efficiency and yield of the synthesis .
Chemical Reactions Analysis
2-Ethanehydrazonoylpyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield and selectivity .
Scientific Research Applications
2-Ethanehydrazonoylpyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-ethanehydrazonoylpyrazine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The compound can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, it can undergo redox reactions, influencing cellular processes and pathways .
Comparison with Similar Compounds
2-Ethanehydrazonoylpyrazine can be compared with other hydrazone derivatives, such as:
2-Acetylpyrazine hydrazone: Similar in structure but with an acetyl group instead of an ethanehydrazonoyl group.
2-Benzoylpyrazine hydrazone: Contains a benzoyl group, leading to different chemical and biological properties.
2-Formylpyrazine hydrazone: Features a formyl group, which affects its reactivity and applications
Properties
Molecular Formula |
C6H8N4 |
---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
1-pyrazin-2-ylethylidenehydrazine |
InChI |
InChI=1S/C6H8N4/c1-5(10-7)6-4-8-2-3-9-6/h2-4H,7H2,1H3 |
InChI Key |
PIJIICDDLHBJPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NN)C1=NC=CN=C1 |
Origin of Product |
United States |
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